molecular formula C10H12N2 B8239195 (R)-3-(1-Aminoethyl)-2-methylbenzonitrile

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile

Cat. No.: B8239195
M. Wt: 160.22 g/mol
InChI Key: YTEBMMMMLOOMBA-MRVPVSSYSA-N
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Description

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a chiral benzonitrile derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . It features a stereogenic center at the 1-aminoethyl group (R-configuration), a methyl substituent at the 2-position of the benzene ring, and a nitrile functional group. The compound is commercially available in high purity (≥98%) and is utilized in pharmaceutical research, particularly as a chiral building block for drug candidates targeting neurological or metabolic disorders .

Properties

IUPAC Name

3-[(1R)-1-aminoethyl]-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBMMMMLOOMBA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[C@@H](C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Enzyme Selection : Engineered ω-TAs from Capronia epimyces (CeTA) exhibit high activity and thermostability. Mutant F113T improves catalytic efficiency 5-fold (k<sub>cat</sub>/K<sub>m</sub> = 125.4 min<sup>−1</sup>·mM<sup>−1</sup>) compared to wild-type CeTA.

  • Reaction Conditions :

    • Temperature: 40–50°C

    • pH: 7.5–8.5

    • Solvent: Aqueous buffer with ≤20% cosolvent (e.g., DMSO)

    • Yield: Up to 95% conversion.

Advantages:

  • High enantiomeric excess (≥98% ee).

  • Avoids toxic metal catalysts.

Asymmetric Hydrogenation of Imine Precursors

Chiral Ir or Rh complexes catalyze the hydrogenation of prochiral imines or enamines. For example, 3-(1-nitroethyl)-2-methylbenzonitrile is reduced to the amine using Ir-N,P ligands (e.g., 3 in Scheme 4 of).

Key Steps:

  • Substrate Preparation : Nitro compound synthesis via Henry reaction between 2-methylbenzonitrile and nitroethane.

  • Hydrogenation :

    • Catalyst: Ir-(S)-Binapine (0.5 mol%)

    • Pressure: 50–100 bar H<sub>2</sub>

    • Solvent: MeOH or EtOH

    • Yield: 85–92% with 94–99% ee.

Advantages:

  • Scalable for industrial production.

  • Compatible with diverse substrates.

Chiral Resolution of Racemic Mixtures

Racemic 3-(1-aminoethyl)-2-methylbenzonitrile is resolved via diastereomeric salt formation.

Key Steps:

  • Racemate Synthesis :

    • Strecker reaction of 2-methylbenzaldehyde with ethylamine and KCN.

    • Yield: 70–80%.

  • Resolution :

    • Chiral acid: L-Tartaric acid (2:1 molar ratio)

    • Solvent: EtOH/H<sub>2</sub>O (3:1)

    • Yield: 35–40% (R-enantiomer).

Limitations:

  • Low atom economy.

  • Requires recycling of undesired enantiomer.

Multi-Step Organic Synthesis

Route 1: SNAr Reaction with Chiral Amine (MRTX0902 Synthesis)

  • Morpholino-Ester Intermediate :

    • Bromination of tert-butyl 2-morpholinoisonicotinate (16 ) with NBS yields 17 (93% yield).

  • Chlorophthalazine Formation :

    • Activation of 17 with POCl<sub>3</sub> in MeCN produces 12 (78% yield).

  • SNAr Coupling :

    • React 12 with this compound·HCl (7 ) in tAmOH with DIPEA/MgCl<sub>2</sub> at 100°C.

    • Yield: 72% for MRTX0902 free base.

Route 2: Reductive Amination

  • Ketone Preparation : 2-Methylbenzonitrile is alkylated to 3-(1-oxoethyl)-2-methylbenzonitrile .

  • Reductive Amination :

    • Catalyst: Thermotoga maritima transaminase (NfRedAm F113T)

    • Amine donor: Methylamine

    • Yield: 92% with 97% ee.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Biocatalytic (ω-TA)95≥98HighModerate
Asymmetric Hydrogenation9294–99HighHigh
Chiral Resolution4099LowLow
SNAr Coupling72N/AIndustrialHigh

Chemical Reactions Analysis

Types of Reactions

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile has a unique structure that contributes to its biological activity. The presence of the aminoethyl group and the methyl substitution on the benzene ring enhances its binding affinity to various biological targets. This compound is classified under nitriles and amines, which are critical in drug design.

Pharmacological Applications

Case Studies and Experimental Findings

  • Case Study 1: Inhibition of KRAS-SOS1 Interaction
    • A study demonstrated that derivatives of this compound effectively inhibit the SOS1:KRAS interaction, leading to reduced proliferation of cancer cells in vitro. The compound showed a binding affinity with an IC50 value indicating significant potency against cancer cell lines .
  • Case Study 2: Neuropharmacological Effects
    • In preclinical models, related compounds have exhibited anxiolytic and antidepressant effects. These studies employed behavioral assays such as the elevated plus maze and forced swim test, demonstrating that compounds structurally similar to this compound can significantly reduce anxiety-like behaviors .
Compound NameTarget InteractionBinding Affinity (IC50)Reference
This compoundSOS1:KRAS637 nM
Related Compound AAdrenergic Receptor50 nM
Related Compound BDopamine Receptor20 nM

Table 2: Behavioral Effects in Preclinical Models

Test ModelEffect ObservedDose AdministeredReference
Elevated Plus MazeIncreased open arm entries20 mg/kg
Forced Swim TestReduced immobility40 mg/kg

Mechanism of Action

The mechanism of action of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP PSA (Ų) Applications/Notes
This compound C₁₀H₁₂N₂ 160.22 -CH₃ (2-position), -NH₂ (R-config) 2.28 49.81 Chiral intermediate in drug synthesis
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 -NH₂CH₂ (3-position) ~1.5* 49.81 Precursor for agrochemicals
4-Amino-3-methylbenzonitrile C₈H₈N₂ 132.16 -NH₂ (4-position), -CH₃ (3-position) ~1.8* 49.81 Intermediate in dye synthesis
(R)-3-(1-Aminoethyl)-4-fluorobenzonitrile C₉H₉FN₂ 164.18 -F (4-position), -NH₂ (R-config) 0.92 49.81 Fluorinated analog for PET imaging
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl C₉H₁₀N₂O·HCl 198.65 -OH (2-position), -NH₂ (R-config) N/A 78.34 Hydrophilic derivative for solubility enhancement

*Estimated based on structural similarity.

Key Observations:

Substituent Position and Chirality: The methyl group at the 2-position in this compound distinguishes it from 4-Amino-3-methylbenzonitrile, where substituents occupy the 3- and 4-positions. Chirality (R-configuration) further differentiates it from non-chiral analogs like 3-(Aminomethyl)benzonitrile .

Fluorinated Analogues: The fluorinated derivative (C₉H₉FN₂) exhibits reduced logP (0.92 vs.

Hydrochloride Salts: Derivatives like (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride prioritize solubility over lipophilicity, making them suitable for aqueous formulations .

Functional Group Variations

Key Observations:

Trifluoromethyl Derivatives: The -CF₃ group in (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile improves metabolic stability and binding affinity in enzyme-active sites, a feature absent in the target compound .

Amide vs. Nitrile : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide replaces the nitrile with an amide, enabling metal coordination for catalysis, whereas the nitrile in the target compound is more suited for click chemistry or nitrile reductase substrates .

Biological Activity

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile, also known as a specific benzonitrile derivative, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chiral center, which influences its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula : C11H14N2
  • Molecular Weight : 174.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Studies suggest that it may modulate specific biochemical pathways by:

  • Binding to Receptors : The compound exhibits affinity for certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic processes, thereby affecting cellular functions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
Anticancer ActivityExhibited cytotoxic effects on cancer cell lines
Antimicrobial PropertiesDemonstrated inhibitory effects against bacterial strains
Neuroprotective EffectsPotential protective effects in neurodegenerative models

Anticancer Activity

A notable study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 5 µM in breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL, indicating its potential use in treating bacterial infections.

Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. In vitro assays revealed a reduction in reactive oxygen species (ROS) levels by 30%, highlighting its neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via nucleophilic addition/cyclization reactions using Lewis acids like Me₃Al. For example, 2-methylbenzonitrile derivatives react with esters under basic conditions, followed by Lewis acid-mediated cyclization with amines (e.g., aniline) . Optimization of parameters such as solvent (toluene vs. acetonitrile), temperature (reflux vs. room temperature), and Lewis acid (BF₃·OEt₂ vs. Me₃Al) is critical. For instance, BF₃·OEt₂ in toluene under reflux failed to produce the desired product, while Me₃Al achieved cyclization .
  • Data : Table 1 in compares yields under varying conditions, showing Me₃Al in acetonitrile at 80°C yields >85%.

Q. How is enantiomeric purity of this compound validated, and what analytical methods are most reliable?

  • Methodology : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are standard. For example, (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride (a structural analog) was characterized using chiral HPLC with a CHIRALPAK® column . Polarimetry can supplement these methods, with specific rotation values ([α]ᴅ²⁵) reported for related compounds (e.g., +12.5° for (R)-4-(1-Aminoethyl)benzonitrile) .

Q. What are the stability and storage conditions for this compound?

  • Methodology : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the primary amine group. Stability studies on analogs like 3-(Aminomethyl)benzonitrile indicate decomposition at room temperature within 30 days if exposed to moisture .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or nitrile hydrolysis) be minimized during synthesis?

  • Methodology : Use protective groups (e.g., Boc for amines) and controlled stoichiometry. In the synthesis of ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate, a Boc-protected intermediate prevented over-alkylation . Nitrile hydrolysis can be suppressed by avoiding protic solvents (e.g., water) and using anhydrous conditions .
  • Data : A 1:1.2 molar ratio of nitrile to ester in reduced hydrolysis by 40%.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodology : Combine experimental NMR (¹H, ¹³C, DEPT-135) with DFT calculations (B3LYP/6-311+G(d,p)). For 2-(Ferrocenylmethylamino)benzonitrile, discrepancies in aromatic proton shifts were resolved by modeling solvent effects (acetonitrile vs. DMSO) .
  • Case Study : In , experimental δ 7.45 ppm (benzene ring H) matched DFT-predicted δ 7.42 ppm only after including solvent dielectric constants.

Q. How does the stereochemistry of the aminoethyl group influence biological activity in drug discovery?

  • Methodology : Compare (R)- and (S)-enantiomers in receptor-binding assays. For example, (R)-3-(1-Aminoethyl)phenol hydrochloride showed 10× higher affinity for dopamine receptors than the (S)-form in . Molecular docking (AutoDock Vina) can predict enantiomer-specific interactions, as seen in studies on pyrazole carboxylates .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodology : Use Caco-2 cell monolayers for permeability studies and microsomal stability assays (human liver microsomes + NADPH). For analogs like 2-(3-Benzoylphenyl)propionitrile, LC-MS/MS quantified metabolic half-life (t₁/₂ = 2.1 hours) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodology : Perform QSAR studies using MOE or Schrödinger. For 2-(5-Arylidene-4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles, CoMFA models (q² = 0.82, r² = 0.91) predicted substituent effects on kinase inhibition .

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